molecular formula C4H12FN2PS B15288671 Phosphorodiamidothioic fluoride, tetramethyl- CAS No. 918-47-8

Phosphorodiamidothioic fluoride, tetramethyl-

Cat. No.: B15288671
CAS No.: 918-47-8
M. Wt: 170.19 g/mol
InChI Key: SXQXNXHZZIROMZ-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₄H₁₂FN₂PS, with a structure analogous to the chloride derivative, tetramethylphosphorodiamidothioic chloride (CAS 3732-81-8, Me₂NPCl=S) . The replacement of chlorine with fluorine in this class of compounds alters reactivity and physical properties, making it relevant in fluorination reactions and organophosphorus synthesis.

Properties

CAS No.

918-47-8

Molecular Formula

C4H12FN2PS

Molecular Weight

170.19 g/mol

IUPAC Name

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C4H12FN2PS/c1-6(2)8(5,9)7(3)4/h1-4H3

InChI Key

SXQXNXHZZIROMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=S)(N(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine typically involves the reaction of dimethylamine with a fluoro-phosphinothioyl precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a cleanroom environment to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinothioyl derivatives .

Scientific Research Applications

N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of phosphinothioyl groups in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroacetimidoyl Halides

Trifluoroacetimidoyl halides (e.g., CF₃C(NR)X, where X = Cl, Br) are potent trifluoromethyl synthons used in coupling and annulation reactions to construct trifluoromethylated N-heterocycles and pharmaceuticals . Unlike tetramethylphosphorodiamidothioic fluoride, these compounds lack phosphorus but share fluorine’s role in enhancing metabolic stability and bioavailability. Key differences include:

  • Reactivity : Trifluoroacetimidoyl halides undergo transition-metal-catalyzed C–H functionalization, whereas phosphorus-thioic fluorides may participate in nucleophilic substitutions or phosphoryl transfer reactions.
  • Applications: Trifluoroacetimidoyl halides are prioritized in drug discovery (e.g., antimalarials), while phosphorus-thioic fluorides are niche in organophosphorus chemistry .

Thiocarbamoyl Fluorides (R₂NCSF)

Thiocarbamoyl fluorides, such as those synthesized via trifluoromethanesulfenamide-derived difluorothiophosgene (), share the S–F motif with tetramethylphosphorodiamidothioic fluoride. However, their reactivity diverges:

  • Stability : Thiocarbamoyl fluorides are prone to hydrolysis under physiological conditions, whereas phosphorus-thioic fluorides may exhibit greater stability due to the phosphorus backbone .
  • Synthesis : Thiocarbamoyl fluorides are generated via amine reactions with in situ difluorothiophosgene, contrasting with phosphorus-thioic fluorides, which likely derive from phosphorus pentachloride or similar reagents (analogous to ) .

Tetramethylphosphorodiamidothioic Chloride (Me₂NPCl=S)

The chloride analog (CAS 3732-81-8) provides a direct structural comparison:

  • Reactivity : The fluoride variant is expected to be more electrophilic due to fluorine’s higher electronegativity, enhancing its utility in fluorination.
  • Physical Properties : The chloride has a molecular weight of 186 g/mol ; the fluoride’s molecular weight would be slightly lower (~170 g/mol) due to fluorine’s atomic mass.

Phosphazenes (N≡P Backbone)

Cyclotriphosphazenes () feature alternating P–N bonds and are used in polymers and catalysts. Comparatively:

  • Structure : Phosphazenes lack sulfur and fluorine, focusing instead on halogen or organic substituents.
  • Applications : Phosphazenes excel in materials science (e.g., flame retardants), while phosphorus-thioic fluorides are more specialized in synthetic chemistry .

Sulfur Tetrafluoride (SF₄)

As a fluorinating agent (CAS 7783-60-0, ), SF₄ contrasts with tetramethylphosphorodiamidothioic fluoride:

  • Role in Synthesis : SF₄ fluorinates carbonyl groups, whereas phosphorus-thioic fluorides may transfer fluorine in phosphorylated systems.
  • Toxicity : Both compounds are hazardous, but SF₄ is regulated at 2,500 kg thresholds under toxic catastrophe prevention laws .

Data Tables

Table 1. Key Properties of Phosphorodiamidothioic Fluoride and Analogs

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
Phosphorodiamidothioic fluoride* C₄H₁₂FN₂PS ~170 Fluorination, organophosphorus synthesis
Tetramethylphosphorodiamidothioic chloride 3732-81-8 C₄H₁₂ClN₂PS 186 Intermediate in phosphorylations
Trifluoroacetimidoyl chloride CF₃C(NR)Cl ~165 Trifluoromethylation reactions
Thiocarbamoyl fluoride R₂NCSF Varies Amine fluorination, drug discovery

*Inferred from structural analogs.

Table 2. Comparison of Fluorinated Reactivity

Compound Fluorine Role Stability Synthetic Utility
Tetramethylphosphorodiamidothioic fluoride Electrophilic fluorinating agent Moderate (P–F bond) Organophosphorus fluorinations
SF₄ Oxidative fluorinating agent Low (gas) Carbonyl → CF₂ conversions
Trifluoroacetimidoyl chloride CF₃ source High Heterocycle synthesis

Q & A

Q. What are the optimal synthetic routes and conditions for producing Phosphorodiamidothioic fluoride, tetramethyl-?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React tetrachloromonospirocyclotriphosphazenes with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3_3N) as a base to neutralize HCl byproducts .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC).
  • Step 3: Isolate the product by column chromatography after removing triethylammonium chloride salts via filtration.

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis.
  • Optimize stoichiometry to minimize side products.

Q. Table 1: Synthetic Routes Comparison

MethodSolventReaction TimeYield (%)Reference
THF/Et3_3NTHF72 hours~65-75
One-step fluorinationDCM24 hours~80

Q. What analytical techniques are recommended for characterizing Phosphorodiamidothioic fluoride, tetramethyl-?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 31^{31}P NMR to confirm phosphorus environments and 19^{19}F NMR for fluoride bonding analysis .
  • X-ray Crystallography: Resolve molecular geometry and bond lengths (e.g., P–S and P–N distances) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., molecular ion peak at m/z 186) .

Data Interpretation Tips:

  • Compare spectral data with PubChem or CAS entries to validate purity .
  • Cross-reference with computational models (e.g., InChIKey: GTDKXDWWMOMSFL-UHFFFAOYSA-M) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Avoid dust generation; clean spills with non-sparking tools and dispose in sealed containers .
  • Storage: Keep in airtight containers away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. Table 2: Hazard Classification (GHS)

Hazard ClassCategoryPrecautions
Skin corrosion/irritation1CUse chemical-resistant gloves
Acute toxicity (oral)4Avoid ingestion

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of Phosphorodiamidothioic fluoride, tetramethyl- in fluorination reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying temperatures and solvent polarities (e.g., DMF vs. THF) to identify rate-determining steps .
  • Isotopic Labeling: Use 18^{18}O or 15^{15}N isotopes to trace substituent exchange pathways .
  • Computational Modeling: Apply density functional theory (DFT) to simulate transition states and activation energies .

Case Study:
Fluoride ion displacement reactions show higher yields in aprotic solvents due to reduced nucleophilic competition .

Q. How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:

  • Standardized Assays: Conduct acute toxicity tests (e.g., OECD Guidelines 423) using controlled doses in rodent models .
  • Biomarker Analysis: Measure fluoride ion concentrations in urine or plasma via ion-selective electrodes to correlate exposure levels .
  • Comparative Studies: Cross-validate results with structurally analogous compounds (e.g., tetramethylammonium fluoride) to identify structure-toxicity relationships .

Key Finding:
Decomposition products (e.g., phosphorus oxides) under thermal stress may contribute to variability in toxicity reports .

Q. What factors influence the stability of Phosphorodiamidothioic fluoride, tetramethyl- under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .
  • pH Sensitivity: Test hydrolytic stability in buffered solutions (pH 2–12); degradation accelerates under alkaline conditions .
  • Light Exposure: Conduct UV-Vis spectroscopy to detect photolytic byproducts (e.g., thiophosphoryl radicals) .

Q. Table 3: Stability Profile

ConditionDegradation PathwayMitigation Strategy
High humidityHydrolysis to H3_3PO4_4Store with desiccants
Oxidizing agentsRedox reactionsAvoid contact with O2_2

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